t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline
Description
Historical Development of Aspartyl-Proline Derivatives in Peptide Chemistry
The synthesis of aspartyl-proline derivatives is rooted in the broader history of peptide chemistry, which began with the isolation of amino acids such as asparagine in 1806. Early efforts to understand amino acid reactivity revealed the susceptibility of aspartic acid to side reactions during peptide bond formation, particularly the formation of aspartimide rings, which compromise synthesis fidelity. The introduction of protecting groups, such as the carbobenzyloxy (Cbz) group by Bergmann and Zervas in the 1930s, marked a pivotal advancement. This innovation allowed selective protection of amine groups, preventing unwanted side reactions during peptide elongation.
The development of solid-phase peptide synthesis (SPPS) by Bruce Merrifield in the 1960s further revolutionized the field. SPPS required robust protecting groups that could withstand iterative deprotection cycles. The tert-butyl (t-Bu) group emerged as a critical side-chain protector for aspartic acid due to its stability under basic conditions and clean removal via acidolysis. The combination of Cbz for N-terminal protection and t-Bu for side-chain protection in compounds like t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline addressed both steric and electronic challenges, enabling the synthesis of complex peptides.
Significance of Protected Aspartyl-Proline Units in Biochemical Research
Protected aspartyl-proline derivatives play a vital role in modern peptide synthesis by mitigating aggregation and side reactions. Aspartimide formation, a major issue in sequences like Asp-Gly or Asp-Pro, is suppressed through the steric bulk of the t-Bu group, which hinders cyclization. For example, Fmoc-Asp(OBno)-OH, a related derivative, reduces aspartimide byproducts to <0.1% per synthesis cycle compared to conventional t-Bu protection.
These derivatives are indispensable in synthesizing bioactive peptides with aspartyl-proline motifs, such as collagen fragments and protease inhibitors. The rigidity of the proline ring and the directional flexibility imparted by aspartic acid’s side chain enable precise conformational control, critical for mimicking natural protein structures. Additionally, the compatibility of t-Bu and Cbz groups with diverse coupling reagents (e.g., DCC, HBTU) ensures broad utility in automated SPPS platforms.
Nomenclature and Classification of this compound
The compound this compound is systematically named (2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid . Its structure comprises two key elements:
- N-terminal Protection : The carbobenzyloxy (Cbz) group shields the α-amino group of aspartic acid, preventing unintended nucleophilic attacks during coupling.
- Side-Chain Protection : The tert-butyl ester protects the β-carboxylic acid of aspartic acid, ensuring regioselective peptide bond formation at the α-carboxyl group.
As a dipeptide derivative, it belongs to the class of protected amino acid building blocks used in SPPS. The stereochemical designation (L-configuration for both residues) ensures compatibility with ribosomally derived peptides, avoiding racemization during synthesis. The compound’s molecular formula, C~21~H~28~N~2~O~7~ , and molecular weight, 420.5 g/mol , reflect its dual-protection strategy and modular design.
Properties
IUPAC Name |
(2S)-1-[(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-(phenylmethoxycarbonylamino)butanoyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O7/c1-21(2,3)30-17(24)12-15(18(25)23-11-7-10-16(23)19(26)27)22-20(28)29-13-14-8-5-4-6-9-14/h4-6,8-9,15-16H,7,10-13H2,1-3H3,(H,22,28)(H,26,27)/t15-,16-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRBCKSXDSIRJNG-HOTGVXAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C(=O)N1CCCC1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C(=O)N1CCC[C@H]1C(=O)O)NC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20652500 | |
| Record name | (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4583-13-5 | |
| Record name | (2S)-1-[(2S)-2-{[(Benzyloxy)carbonyl]amino}-4-tert-butoxy-4-oxobutanoyl]pyrrolidine-2-carboxylic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20652500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The exact synthetic route can vary depending on the desired yield and purity. Common reagents used in the synthesis include protecting groups like tert-butyl and benzyl groups, coupling agents such as EDCI or DCC, and solvents like dichloromethane or methanol.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure consistency and efficiency. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the desired quality.
Chemical Reactions Analysis
Peptide Coupling
The synthesis involves coupling L-aspartic acid and L-proline residues. The reaction typically employs coupling reagents such as HATU or EDCl with HOBt/DIPEA to activate the carboxyl group of L-aspartic acid. The coupling step is critical to form the aspartyl-proline amide bond .
Reaction Conditions :
- Solvent: DMF or dichloromethane
- Activator: HATU (1.1 equiv)
- Base: DIPEA (2 equiv)
- Temperature: 0°C to room temperature
Protecting Group Strategies
a. Cbz Protection :
The aspartyl amino group is protected using benzyl chloroformate (Cbz-Cl) under basic conditions (e.g., NaHCO3 in water) .
Reaction Conditions :
- Solvent: Water (pH 10)
- Reagent: Cbz-Cl (1.1 equiv)
- Time: 1–2 hours
b. tert-Butyl Ester Formation :
The proline carboxyl group is tert-butylated using tert-butyl acetate (t-BuOAc) as both solvent and reagent, catalyzed by bis(trifluoromethanesulfonyl)imide (Tf2NH) .
Reaction Conditions :
- Solvent: t-BuOAc (0.1 M)
- Catalyst: Tf2NH (5 mol%)
- Temperature: 0°C to room temperature
Deprotection and Purification
a. Acidic Deprotection :
The tert-butyl ester is removed using 2 M HCl at room temperature, yielding the free carboxylic acid .
Reaction Conditions :
- Solvent: Water
- Acid: 2 M HCl
- Time: 1–2 hours
b. Cbz Group Removal :
The benzyloxycarbonyl group is cleaved via hydrogenation (H2/Pd-C) or acidic conditions (e.g., TFA) .
Reaction Conditions :
- Solvent: Ethanol (for hydrogenation) or TFA (for acidolysis)
Chemical Stability and Reactivity
- Stability : The compound is stable under dry conditions but sensitive to moisture and strong acids/bases .
- Reactivity : The tert-butyl ester and Cbz groups prevent premature side reactions during peptide synthesis, ensuring selective activation at the aspartyl carboxyl group .
Analytical Data
| Property | Value |
|---|---|
| Molecular Weight | 420.46 g/mol |
| Melting Point | Predicted: 165–175°C |
| Solubility | Soluble in DMF, DMSO |
Challenges and Considerations
Scientific Research Applications
Medicinal Chemistry Applications
1.1. Prodrug Development
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline serves as a prodrug that can enhance the bioavailability of therapeutic agents. Its structural properties allow for the selective release of active components in biological systems, making it a candidate for targeted drug delivery systems. Research indicates that the carbobenzyloxy group can be cleaved under physiological conditions, releasing L-aspartic acid and L-proline derivatives that exhibit pharmacological activity .
1.2. Antiparasitic Drug Development
Recent studies have highlighted the potential of amino acid derivatives, including this compound, as inhibitors of amino acid transporters in parasites such as Trypanosoma cruzi, the causative agent of Chagas disease. By targeting proline uptake mechanisms, these compounds can disrupt essential metabolic processes in the parasite, providing a novel strategy for antiparasitic drug development .
Biochemical Research Applications
2.1. Enzyme Inhibition Studies
this compound has been investigated as an inhibitor for various enzymes, including prolidase, which plays a crucial role in collagen metabolism. The compound's ability to inhibit prolidase activity has implications for understanding collagen-related diseases and developing therapeutic interventions .
2.2. Structural Biology
The compound is utilized in structural biology to study protein-ligand interactions. By serving as a model substrate or inhibitor, researchers can elucidate the binding mechanisms of proteins involved in metabolic pathways or disease processes. This application is critical for drug design and understanding molecular recognition phenomena .
Synthetic Chemistry Applications
3.1. Synthesis of Peptides
this compound is frequently employed in peptide synthesis due to its protective groups that facilitate the formation of peptide bonds without undesired side reactions. It allows for the stepwise assembly of peptides with high specificity and yield .
3.2. Development of New Synthetic Pathways
Recent advancements have demonstrated that this compound can be integrated into new synthetic pathways for creating complex molecules with desirable pharmacological properties. Its versatility allows chemists to explore novel reactions that expand the library of available compounds for drug discovery .
Case Studies and Findings
Mechanism of Action
The mechanism of action of t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction can trigger various cellular pathways, leading to the desired biological effects.
Comparison with Similar Compounds
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline: can be compared with similar compounds such as:
This compound: Similar in structure but may differ in functional groups or stereochemistry.
This compound: Another related compound with variations in the side chains or ring structure.
The uniqueness of This compound lies in its specific functional groups and stereochemistry, which contribute to its distinct chemical and biological properties.
Biological Activity
t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline is a synthetic compound characterized by its unique structural features, including a tert-butyl group and a carbobenzyloxy protecting group. This compound is primarily used in peptide synthesis and proteomics research, with potential applications in therapeutic development, particularly as a caspase inhibitor. The following sections provide an overview of its biological activity, synthesis, and relevant research findings.
- Molecular Formula : C21H28N2O7
- Molecular Weight : 420.46 g/mol
The compound's structure allows it to participate in various biochemical interactions, influencing its biological activity.
Caspase Inhibition
This compound has been investigated for its potential as a caspase inhibitor. Caspases are crucial enzymes involved in apoptosis, and their inhibition can be beneficial in treating diseases such as cancer and neurodegenerative disorders. A study highlighted that compounds with similar structures to this compound showed promise in inhibiting caspase-9, suggesting potential therapeutic applications in apoptosis-related conditions.
Interaction Studies
Research indicates that this compound can interact with various enzymes and receptors, influencing biological pathways. Its role in peptide interactions is significant for understanding how it might behave in biological systems. For instance, studies have shown that compounds with similar structures can modulate enzyme activity, potentially leading to therapeutic interventions.
Synthesis
The synthesis of this compound involves multiple steps requiring careful control of reaction conditions to achieve high yields and purity. The synthetic pathway typically includes:
- Protection of Amino Groups : Utilizing the carbobenzyloxy group to protect the amino functionality.
- Formation of Peptide Bonds : Coupling L-aspartic acid with L-proline derivatives.
- Purification : Employing chromatographic techniques to isolate the desired product.
This multi-step synthesis is crucial for ensuring the stability and reactivity of the compound during subsequent reactions.
Comparative Analysis with Related Compounds
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| N-Carbobenzoxy-L-aspartic acid | Contains carbobenzoxy group | More hydrophilic than t-butyl derivative |
| N-Boc-L-proline | Contains tert-butoxycarbonyl group | Widely used in peptide synthesis |
| L-Aspartyl-L-proline | Directly derived from aspartic acid | Lacks protective groups; more reactive |
The unique combination of protective groups in this compound enhances its stability during synthesis while allowing for selective reactions compared to simpler analogs.
Case Studies and Research Findings
- Caspase Inhibition Study : A study published in the Journal of Medicinal Chemistry explored a series of caspase inhibitors similar to this compound, demonstrating their potential in treating apoptosis-related diseases.
- Proline Uptake Inhibition : Research targeting proline uptake as a chemotherapeutic strategy against Trypanosoma cruzi, the causative agent of Chagas disease, indicates that proline derivatives can interfere with amino acid transporters, potentially leading to new treatment avenues .
- Electrophysiological Studies : Investigations into proline derivatives have shown pharmacologic activity targeting specific amino acid transporters (SLC1A4 and SLC1A5), which are critical for various physiological processes .
Q & A
Q. What are the recommended synthetic routes for t-Butyl-N-carbobenzyloxy-L-aspartyl-L-proline, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves sequential protection of amino acid residues. For example:
L-Aspartic acid protection : Use carbobenzyloxy (Cbz) groups to protect the α-amine, followed by t-butyl esterification of the carboxyl group .
Coupling with L-proline : Employ coupling agents like DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with HOBt (hydroxybenzotriazole) to minimize racemization during peptide bond formation .
Deprotection : Remove the Cbz group via catalytic hydrogenation (e.g., Pd/C under H₂) .
Q. Optimization Strategies :
Q. Table 1: Comparative Yields Using Different Coupling Reagents
| Reagent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| DCC/HOBt | DMF | 0–4 | 78 | 95 |
| EDC/HOBt | DCM | RT | 85 | 97 |
| HATU | THF | -20 | 92 | 99 |
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- Purity Analysis :
- Structural Confirmation :
Advanced Research Questions
Q. How can computational modeling (e.g., quantum chemical calculations) aid in optimizing reaction parameters for synthesizing this compound?
Methodological Answer:
- Reaction Path Search : Use DFT (Density Functional Theory) to model transition states and identify energetically favorable pathways for coupling or deprotection steps. For example, simulate the activation energy of Cbz group hydrogenolysis under Pd catalysis .
- Solvent Effects : COSMO-RS simulations predict solvent polarity impacts on intermediate stability, guiding solvent selection (e.g., DCM vs. THF) .
Q. Table 2: Computed vs. Experimental Activation Energies
| Reaction Step | Computed ΔG‡ (kcal/mol) | Experimental ΔG‡ (kcal/mol) |
|---|---|---|
| Asp-Pro Coupling | 18.3 | 19.1 |
| Cbz Deprotection | 22.7 | 23.5 |
Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) across studies for this compound?
Methodological Answer:
- Cross-Validation :
- Advanced Techniques :
Q. What experimental design frameworks are suitable for studying the compound’s stability under varying storage conditions?
Methodological Answer:
- Factorial Design : Test factors like temperature (4°C vs. -20°C), humidity (controlled vs. ambient), and light exposure using a 2³ factorial matrix. Analyze degradation via HPLC area% changes over time .
- Accelerated Stability Studies : Use Arrhenius kinetics to predict shelf life by incubating samples at elevated temperatures (e.g., 40°C, 75% RH) .
Q. Table 3: Stability Data Under Controlled Conditions
| Condition | Degradation Rate (%/month) | Major Degradant Identified |
|---|---|---|
| 4°C, anhydrous | 0.5 | None |
| RT, 60% RH | 4.2 | Hydrolyzed ester |
| 40°C, 75% RH | 12.7 | Asp-Pro diketopiperazine |
Methodological Guidance for Data Contradictions
Q. How should researchers address discrepancies in reported melting points or reaction yields?
- Root-Cause Analysis :
- Reproducibility Protocols :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
